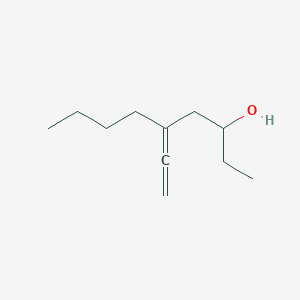
5-Ethenylidenenonan-3-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethenylidenenonan-3-OL is an organic compound with the molecular formula C11H20O It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a nonane chain with an ethenylidene substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethenylidenenonan-3-OL typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the use of olefin metathesis reactions, where a suitable alkene is reacted with a catalyst to form the desired product. The reaction conditions often involve the use of ruthenium-based catalysts, such as Grubbs’ catalyst, under an inert atmosphere and at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale olefin metathesis processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the compound. The choice of catalyst and reaction conditions is critical to ensure the efficiency and cost-effectiveness of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
5-Ethenylidenenonan-3-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions
Major Products Formed
Oxidation: Formation of nonanone or nonanal.
Reduction: Formation of nonanol.
Substitution: Formation of nonyl halides or nonyl amines
Applications De Recherche Scientifique
5-Ethenylidenenonan-3-OL has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals
Mécanisme D'action
The mechanism of action of 5-Ethenylidenenonan-3-OL involves its interaction with specific molecular targets. The hydroxyl group allows it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological pathways and result in specific physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Nonyn-3-ol: Another alcohol with a similar nonane chain but with a triple bond instead of an ethenylidene group.
5-Nonen-3-ol: Similar structure but with a double bond in a different position.
3-Nonanol: A saturated alcohol with no double or triple bonds .
Uniqueness
This structural feature differentiates it from other nonane-based alcohols and contributes to its versatility in various chemical reactions and applications .
Propriétés
Numéro CAS |
821782-45-0 |
|---|---|
Formule moléculaire |
C11H20O |
Poids moléculaire |
168.28 g/mol |
InChI |
InChI=1S/C11H20O/c1-4-7-8-10(5-2)9-11(12)6-3/h11-12H,2,4,6-9H2,1,3H3 |
Clé InChI |
VJJPACKXICIGMA-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=C=C)CC(CC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Oxazolidinone, 3-[[(3R,4R)-2,3-diphenyl-4-isoxazolidinyl]carbonyl]-](/img/structure/B14206813.png)
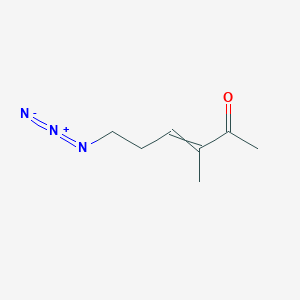
![N-{2-[(2-Phenyl-4,5-dihydro-1,3-thiazol-4-yl)sulfanyl]ethyl}acetamide](/img/structure/B14206831.png)

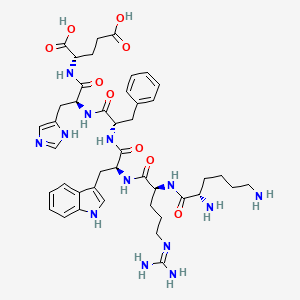
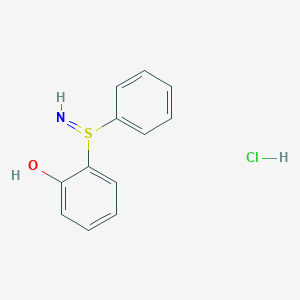
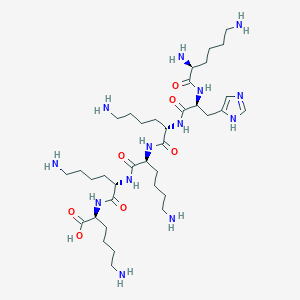

![Acetamide, N-[4-(chloromethyl)-3-(phenylmethyl)-2-thiazolidinylidene]-](/img/structure/B14206867.png)
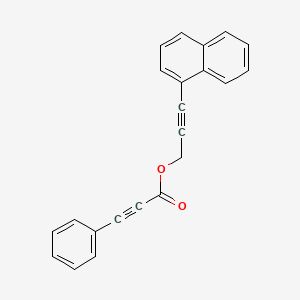
![Tert-butyl[(16-iodohexadecyl)oxy]dimethylsilane](/img/structure/B14206873.png)
![4-[5-(2-Phenylethenyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B14206880.png)
![4-(9,9-Difluorobicyclo[6.1.0]nonan-1-yl)morpholine](/img/structure/B14206886.png)
![2-[3-(Benzyloxy)phenyl]-1-(3-chlorophenyl)-2-hydroxyethan-1-one](/img/structure/B14206887.png)
